2,3-Dichlorothiophene
Overview
Description
2,3-Dichlorothiophene is a chlorinated derivative of thiophene, a heterocyclic compound consisting of a five-membered ring with four carbon atoms and one sulfur atom. The presence of chlorine atoms at the 2 and 3 positions of the thiophene ring significantly alters the chemical and physical properties of the molecule compared to the parent thiophene .
Mechanism of Action
Target of Action
This compound is a derivative of thiophene, a heterocyclic compound with a sulfur atom
Biochemical Pathways
Thiophene derivatives have been used in the synthesis of various pharmaceuticals and bioactive compounds , suggesting they may interact with multiple biochemical pathways.
Pharmacokinetics
Its molecular weight is 153.03 , which is within the range generally favorable for oral bioavailability.
Result of Action
It has been used as a reactant in the synthesis of enediyne-chlorophyll derivatives, which have antitumor cytotoxic properties . This suggests that 2,3-Dichlorothiophene may have potential applications in cancer therapy, but further studies are needed to confirm this.
Action Environment
Like other chemicals, its stability and activity may be affected by factors such as temperature, ph, and presence of other chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: One of the primary methods for synthesizing 2,3-dichlorothiophene involves the isomerization of 2-chlorothiophene to 3-chlorothiophene using a catalyst, followed by chlorination of the 3-chlorothiophene between 40 and 120 degrees Celsius. The chlorine to 3-chlorothiophene ratio is maintained between 0.3:1 to 1.1:1 (mol/mol) .
Industrial Production Methods: Industrial production of this compound typically follows the same synthetic route as described above. The process involves large-scale isomerization and chlorination under controlled conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2,3-Dichlorothiophene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other groups through nucleophilic substitution reactions.
Oxidation Reactions: The thiophene ring can be oxidized to form thiophene dioxide derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.
Major Products:
Substitution Products: Various substituted thiophenes depending on the nucleophile used.
Oxidation Products: Thiophene dioxide derivatives.
Scientific Research Applications
2,3-Dichlorothiophene has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex thiophene derivatives.
Biology: It serves as a precursor for bioactive molecules with potential therapeutic applications.
Medicine: Derivatives of this compound are explored for their anticancer and antimicrobial properties.
Industry: It is used in the production of dyes, pharmaceuticals, and agrochemicals.
Comparison with Similar Compounds
- 2,5-Dichlorothiophene
- Tetrachlorothiophene
- 5-Chlorothiophene-2-carboxylic acid
Comparison: 2,3-Dichlorothiophene is unique due to the specific positioning of chlorine atoms, which influences its reactivity and the types of derivatives that can be synthesized. For example, 2,5-dichlorothiophene has chlorine atoms at different positions, leading to different chemical behavior and applications .
Properties
IUPAC Name |
2,3-dichlorothiophene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2Cl2S/c5-3-1-2-7-4(3)6/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVNVLQIXMBTMPH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2Cl2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60169324 | |
Record name | Thiophene, 2,3-dichloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60169324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17249-79-5 | |
Record name | Thiophene, 2,3-dichloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017249795 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Thiophene, 2,3-dichloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60169324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-Dichlorothiophene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the presence of the 2,3-Dichlorothiophene moiety in DG-041 contribute to its activity as an EP3 receptor antagonist?
A: While the provided research [] highlights DG-041 as a direct-acting EP3 antagonist, it doesn't specifically isolate the contribution of the this compound moiety to its activity. Further research exploring structure-activity relationships would be needed to determine the specific role of this group in binding to the EP3 receptor and inhibiting its downstream effects. This could involve synthesizing and testing DG-041 analogues with modifications to the this compound moiety and evaluating their impact on EP3 receptor binding and functional activity.
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